Methyl 4-chloro-6-formylpyridine-2-carboxylate
Overview
Description
Methyl 4-chloro-6-formylpyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that is widely used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-6-formylpyridine-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a carbonyl group.
Biochemical and Physiological Effects:
Methyl 4-chloro-6-formylpyridine-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it is believed to have low toxicity and is considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-chloro-6-formylpyridine-2-carboxylate in laboratory experiments is its versatility in the synthesis of various organic compounds. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the use of Methyl 4-chloro-6-formylpyridine-2-carboxylate in scientific research. One of the areas of research is the synthesis of novel compounds with potential biological activities. Another area of research is the development of more efficient and environmentally friendly synthesis methods for this compound. Additionally, more studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Scientific Research Applications
Methyl 4-chloro-6-formylpyridine-2-carboxylate has various applications in scientific research. This compound is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a building block in the synthesis of novel compounds with potential biological activities.
properties
IUPAC Name |
methyl 4-chloro-6-formylpyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAHQQRGGDPHRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555583 | |
Record name | Methyl 4-chloro-6-formylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-formylpyridine-2-carboxylate | |
CAS RN |
109880-44-6 | |
Record name | Methyl 4-chloro-6-formylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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